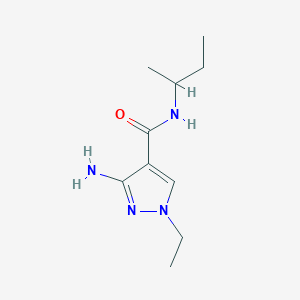

3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC15765692

Molecular Formula: C10H18N4O

Molecular Weight: 210.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N4O |

|---|---|

| Molecular Weight | 210.28 g/mol |

| IUPAC Name | 3-amino-N-butan-2-yl-1-ethylpyrazole-4-carboxamide |

| Standard InChI | InChI=1S/C10H18N4O/c1-4-7(3)12-10(15)8-6-14(5-2)13-9(8)11/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |

| Standard InChI Key | QLEUHXAALHJINR-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC(=O)C1=CN(N=C1N)CC |

Introduction

3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide is a pyrazole derivative, characterized by a five-membered heterocyclic ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in medicinal chemistry and material science due to its potential biological activities and applications.

Synthesis

The synthesis of 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, pH, and solvent choice to optimize yield and purity. The exact synthesis pathway may vary depending on the starting materials and desired intermediates.

Biological Activity and Applications

Pyrazole derivatives, including 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide, are known for their diverse biological activities, such as anti-inflammatory, analgesic, and antipyretic properties. This compound is being investigated for its potential therapeutic uses in medicinal chemistry. Additionally, it may have applications in material science and industrial processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate physiological responses relevant to its potential therapeutic applications. Understanding these interactions is crucial for developing the compound as a pharmaceutical agent.

Chemical Reactions and Modifications

3-amino-N-(butan-2-yl)-1-ethyl-1H-pyrazole-4-carboxamide can participate in various chemical reactions, which are essential for modifying its properties or synthesizing derivatives with enhanced activity. These reactions include nucleophilic substitutions, hydrogen bonding, and acylation reactions, depending on the functional groups present.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume